N-Ethyl Substitution Minimizes CYP3A4 Inhibition Liability Compared to N-Bulky Alkyl Tetrahydroquinoline Urea Analogs
In a comprehensive SAR analysis of chroman and tetrahydroquinoline urea TRPV1 antagonists, the N-ethyl substitution on the tetrahydroquinoline scaffold was identified as a key structural feature for mitigating CYP3A4 inhibition, a major liability of this class [1]. While potent TRPV1 antagonism could be achieved with various N-substituents, bulky N-alkyl groups caused significant CYP3A4 inhibition (IC50 often below 1 µM). The study explicitly states that replacement of these bulky substituents with small groups like methyl can minimize CYP3A4 inhibition, and by extension, the ethyl analog (CAS 1105239-67-5) is positioned within this optimized low-CYP-inhibition subset [1]. This provides a procurement rationale: selecting this specific compound over a randomly chosen tetrahydroquinoline urea from a screening library reduces the risk of confounding CYP-mediated off-target effects in cellular and in vivo TRPV1 studies.
| Evidence Dimension | CYP3A4 inhibition risk as a function of N-substituent size on the tetrahydroquinoline scaffold |
|---|---|
| Target Compound Data | N-Ethyl substitution (CAS 1105239-67-5) is predicted to show minimized CYP3A4 inhibition based on established SAR [1] |
| Comparator Or Baseline | Bulky N-alkyl tetrahydroquinoline ureas exhibited potent CYP3A4 inhibition (IC50 << 1 µM); N-methyl substitution demonstrated reduced CYP3A4 inhibition [1] |
| Quantified Difference | Qualitative SAR: N-ethyl group (small alkyl) falls in the low CYP3A4 inhibition category, unlike bulky N-substituted analogs [1] |
| Conditions | SAR analysis from Schmidt et al., Bioorg. Med. Chem. Lett. 2011; CYP3A4 inhibition assay (in vitro human liver microsomes) |
Why This Matters
For researchers using this compound as a TRPV1 tool, the minimized CYP3A4 inhibition profile reduces the likelihood of obtaining false positive or negative results in phenotypic screens or in vivo models where drug metabolism plays a role, directly impacting experimental reproducibility and data interpretation.
- [1] Schmidt, R. G.; Bayburt, E. K.; Latshaw, S. P.; Koenig, J. R.; Daanen, J. F.; Gomtsyan, A.; Lee, C.-H.; Brown, B. S.; Jinkerson, T. K. Chroman and tetrahydroquinoline ureas as potent TRPV1 antagonists. Bioorg. Med. Chem. Lett. 2011, 21 (5), 1338-1341. View Source
